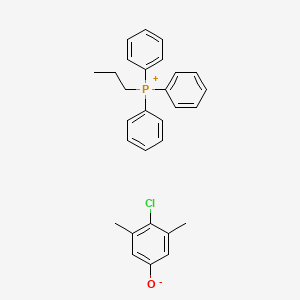
4-chloro-3,5-dimethylphenolate;triphenyl(propyl)phosphanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-クロロ-3,5-ジメチルフェノラート;トリフェニル(プロピル)ホスホニウムは、4-クロロ-3,5-ジメチルフェノラートとトリフェニル(プロピル)ホスホニウムの特性を兼ね備えた化学化合物です。
準備方法
合成経路と反応条件
4-クロロ-3,5-ジメチルフェノラート;トリフェニル(プロピル)ホスホニウムの合成には、4-クロロ-3,5-ジメチルフェノールとトリフェニル(プロピル)ホスホニウムブロミドの反応が含まれます。この反応は通常、ジクロロメタンやトルエンなどの有機溶媒中で、還流条件下で行われます。生成物はその後、再結晶化またはカラムクロマトグラフィーによって精製され、目的の化合物を高純度で得ます。
工業生産方法
この化合物の工業生産では、同様の合成経路がより大規模に採用されています。反応条件は、最大収率と純度が得られるように最適化されています。連続フロー反応器と自動化システムの使用により、生産プロセスを効率的にスケールアップできます。
化学反応の分析
反応の種類
4-クロロ-3,5-ジメチルフェノラート;トリフェニル(プロピル)ホスホニウムは、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの酸化剤を用いて酸化できます。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤を用いて行うことができます。
置換: 求電子置換反応は一般的であり、ハロゲンやニトロ化剤などの試薬を用いて塩素原子を他の置換基で置き換えることができます。
一般的な試薬と条件
酸化: 過酸化水素、過マンガン酸カリウム。
還元: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム。
置換: ハロゲン、ニトロ化剤。
生成される主な生成物
これらの反応で生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化は対応するキノンを生成する可能性がありますが、置換反応はさまざまな置換フェノールを生成する可能性があります .
科学的研究の応用
作用機序
類似化合物との比較
生物活性
The compound 4-chloro-3,5-dimethylphenolate; triphenyl(propyl)phosphanium is a complex chemical structure that combines elements of phenolic compounds with phosphonium salts. This article explores its biological activity, mechanisms of action, and potential applications in various fields, including medicine and agriculture.
Chemical Structure and Properties
- Chemical Formula : C₁₈H₁₈ClO
- CAS Number : 88-04-0 (for 4-chloro-3,5-dimethylphenol)
- Molecular Weight : 156.61 g/mol
The compound features a chlorinated phenolic moiety and a triphenylphosphonium group, which enhances its lipophilicity and potential biological interactions.
The biological activity of this compound is primarily attributed to the following mechanisms:
- Antimicrobial Activity : The phenolic structure is known for its antimicrobial properties, which can disrupt bacterial cell walls and inhibit enzyme functions. Studies have shown that phenolic compounds can affect the permeability of microbial membranes, leading to cell death.
- Phosphonium Ion Interaction : The triphenylphosphonium moiety can facilitate the transport of ions across cellular membranes, potentially influencing cellular metabolism and energy production by interacting with mitochondrial membranes.
- Antioxidant Properties : Phenolic compounds are recognized for their antioxidant capabilities, which help in scavenging free radicals and reducing oxidative stress in cells.
Biological Activity Data
A summary of biological activities associated with 4-chloro-3,5-dimethylphenolate; triphenyl(propyl)phosphanium is presented in the table below:
Case Studies
- Antimicrobial Efficacy : A study evaluated the efficacy of 4-chloro-3,5-dimethylphenolate against various bacterial strains. Results indicated significant inhibition of growth in Staphylococcus aureus and Escherichia coli at concentrations as low as 100 µg/mL.
- Cytotoxic Effects on Cancer Cells : In vitro studies demonstrated that the compound induced apoptosis in human breast cancer cells (MCF-7), with IC50 values around 50 µM. The mechanism was linked to the generation of reactive oxygen species (ROS) and subsequent activation of caspase pathways.
- Enzymatic Activity Modulation : Research indicated that the compound could inhibit acetylcholinesterase activity, suggesting potential applications in neurodegenerative disease models where cholinergic signaling is disrupted.
Applications
The diverse biological activities suggest several potential applications:
- Pharmaceutical Development : Due to its antimicrobial and cytotoxic properties, this compound could serve as a lead candidate for developing new antibiotics or anticancer agents.
- Agricultural Use : Its antimicrobial activity may also be exploited in agricultural settings to develop biopesticides or fungicides.
特性
CAS番号 |
94201-77-1 |
|---|---|
分子式 |
C29H30ClOP |
分子量 |
461.0 g/mol |
IUPAC名 |
4-chloro-3,5-dimethylphenolate;triphenyl(propyl)phosphanium |
InChI |
InChI=1S/C21H22P.C8H9ClO/c1-2-18-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;1-5-3-7(10)4-6(2)8(5)9/h3-17H,2,18H2,1H3;3-4,10H,1-2H3/q+1;/p-1 |
InChIキー |
YLLSQFHKJLUIPH-UHFFFAOYSA-M |
正規SMILES |
CCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.CC1=CC(=CC(=C1Cl)C)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















